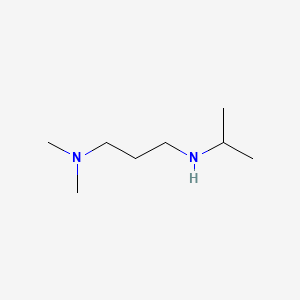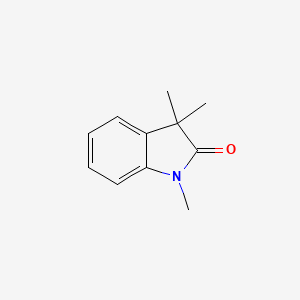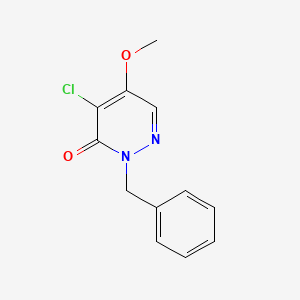
2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one
Descripción general
Descripción
2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one is an intriguing organic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and potential applications in medicinal chemistry. This specific compound features a benzyl group, a chlorine atom, and a methoxy group attached to the pyridazinone core, contributing to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one typically involves multi-step organic reactions. One common approach includes the initial construction of the pyridazinone core through a condensation reaction between appropriate hydrazine and dicarbonyl compounds. Subsequent functionalization steps introduce the benzyl, chloro, and methoxy groups under controlled conditions.
Industrial Production Methods: Industrial-scale production may utilize similar synthetic routes but optimized for yield and purity. Key considerations include reaction temperature, solvent choice, and purification methods like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially yielding products with modified functional groups.
Reduction: Reduction reactions may target the pyridazinone core or substituent groups, altering the compound's electronic properties.
Substitution: Various substitution reactions can occur, particularly on the benzyl or chlorine groups, leading to structurally diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in suitable solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reducers like lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines or alkoxides under basic conditions.
Major Products: The products from these reactions vary but typically include modified pyridazinones with altered functional groups, enhancing their biological activity or stability.
Aplicaciones Científicas De Investigación
2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one finds applications across multiple fields:
Chemistry: Used as a precursor for synthesizing more complex molecules, it serves as a building block in organic synthesis.
Biology: Investigated for its biological activity, this compound might exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Potential drug candidate or lead compound in medicinal chemistry for developing new therapeutics.
Industry: Utilized in the synthesis of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one exerts its effects involves interaction with specific molecular targets. Its structure allows binding to enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate exact mechanisms, but potential pathways include enzyme inhibition or receptor modulation.
Comparación Con Compuestos Similares
2-Benzyl-4-chloropyridazin-3(2h)-one: Lacks the methoxy group.
4-Chloro-5-methoxypyridazin-3(2h)-one: Without the benzyl group.
2-Benzyl-5-methoxypyridazin-3(2h)-one: Missing the chlorine atom.
The presence of the benzyl, chloro, and methoxy groups uniquely positions it for specific reactivity and biological activity.
This wraps up our in-depth look at 2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one. There's always more to learn, but this should give you a solid foundation.
Propiedades
IUPAC Name |
2-benzyl-4-chloro-5-methoxypyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-17-10-7-14-15(12(16)11(10)13)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZQNLPOHROISY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)N(N=C1)CC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353162 | |
| Record name | 2-benzyl-4-chloro-5-methoxypyridazin-3(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40890-47-9 | |
| Record name | 2-benzyl-4-chloro-5-methoxypyridazin-3(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Methyl(phenyl)amino]acetonitrile](/img/structure/B1605225.png)



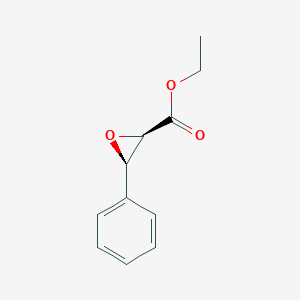
![[Amino(ethoxy)methylidene]propanedinitrile](/img/structure/B1605235.png)
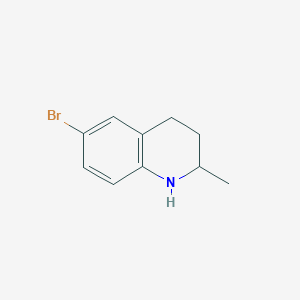
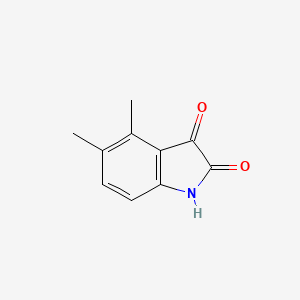
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1605240.png)
